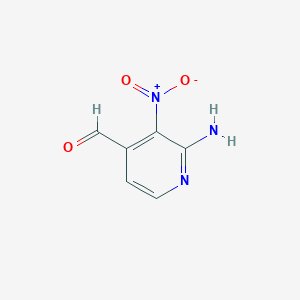

2-Amino-3-nitroisonicotinaldehyde

Description

2-Amino-3-nitroisonicotinaldehyde is a heterocyclic aromatic compound derived from pyridine, featuring an amino (-NH₂) group at position 2, a nitro (-NO₂) group at position 3, and an aldehyde (-CHO) group at position 4 of the pyridine ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its multifunctional structure, which enables diverse reactivity in nucleophilic and electrophilic substitution reactions.

Properties

Molecular Formula |

C6H5N3O3 |

|---|---|

Molecular Weight |

167.12 g/mol |

IUPAC Name |

2-amino-3-nitropyridine-4-carbaldehyde |

InChI |

InChI=1S/C6H5N3O3/c7-6-5(9(11)12)4(3-10)1-2-8-6/h1-3H,(H2,7,8) |

InChI Key |

GZBFOSXZFTWWMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1C=O)[N+](=O)[O-])N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on aminonicotinic acid derivatives, which share a pyridine backbone but differ in substituents. Below is a detailed comparison based on available data:

Table 1: Key Properties of Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Functional Groups |

|---|---|---|---|---|---|

| 2-Aminonicotinic acid | C₆H₆N₂O₂ | 138.12 | 5345-47-1 | 295–297 | -NH₂ (C2), -COOH (C5) |

| 4-Aminonicotinic acid | C₆H₆N₂O₂ | 138.12 | 24242-19-1 | Not reported | -NH₂ (C4), -COOH (C3) |

| 5-Aminonicotinic acid | C₆H₆N₂O₂ | 138.12 | Not provided | Not reported | -NH₂ (C5), -COOH (C3) |

| 2-Amino-3-nitroisonicotinaldehyde | C₆H₅N₃O₃ | 167.12 (calculated) | Not available | Not reported | -NH₂ (C2), -NO₂ (C3), -CHO (C4) |

Key Observations

Functional Group Impact: 2-Aminonicotinic acid (evidence compound) contains a carboxylic acid (-COOH) at position 5, contributing to its high melting point (295–297°C) due to strong hydrogen bonding . In contrast, 2-Amino-3-nitroisonicotinaldehyde replaces -COOH with -CHO and introduces -NO₂. The aldehyde group likely reduces polarity and thermal stability compared to carboxylic acid derivatives. The nitro group in the target compound enhances electrophilicity at the pyridine ring, making it more reactive in substitution reactions compared to aminonicotinic acids.

Synthetic Utility: Aminonicotinic acids are often used as intermediates in drug synthesis (e.g., antitubercular agents) due to their rigid aromatic structure and hydrogen-bonding capacity . The aldehyde group in 2-Amino-3-nitroisonicotinaldehyde, however, offers a reactive site for condensation reactions (e.g., forming Schiff bases), which are valuable in ligand design or polymer chemistry.

Solubility and Stability: Carboxylic acid derivatives (e.g., 2-Aminonicotinic acid) exhibit moderate solubility in polar solvents like water or ethanol. The aldehyde and nitro groups in the target compound may reduce aqueous solubility but improve lipophilicity, a critical factor in drug permeability.

Research Findings and Limitations

- Thermal Behavior: The absence of melting point data for 2-Amino-3-nitroisonicotinaldehyde precludes direct thermal comparisons. However, nitro groups generally lower melting points compared to carboxylic acids due to reduced intermolecular hydrogen bonding.

- Reactivity: Computational studies suggest that the nitro group in position 3 directs electrophilic attacks to position 5 or 6 of the pyridine ring, a pattern distinct from aminonicotinic acids, where -COOH governs reactivity .

- Biological Activity: While aminonicotinic acids show antimicrobial properties, the nitro and aldehyde groups in the target compound may confer unique bioactivity, such as enzyme inhibition via aldehyde-mediated covalent binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.